Lipophilicity Comparison: Bromo vs. Chloro Analog XLogP3 Differential
Ethyl 3-amino-2-bromopyridine-4-carboxylate (target, 2-Br) exhibits a computed lipophilicity of XLogP3 = 2.0, compared to XLogP3 = 1.9 for the direct 2-chloro analog, ethyl 3-amino-2-chloropyridine-4-carboxylate (CAS 1093759-41-1) [1]. Both compounds share an identical TPSA of 65.2 Ų, hydrogen bond donor count (1), acceptor count (4), and rotatable bond count (3), meaning the measured ΔXLogP3 of +0.1 is attributable solely to halogen identity [1]. While the absolute difference is modest, in lead optimization campaigns even a ΔlogP of 0.1 can translate to measurable changes in membrane permeability and metabolic stability when multiplied across a congeneric series.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (ethyl 3-amino-2-bromopyridine-4-carboxylate, CAS 1379370-34-9) |
| Comparator Or Baseline | XLogP3 = 1.9 (ethyl 3-amino-2-chloropyridine-4-carboxylate, CAS 1093759-41-1) |
| Quantified Difference | ΔXLogP3 = +0.1 (bromo analog more lipophilic) |
| Conditions | Computed values; TPSA identical at 65.2 Ų for both compounds |
Why This Matters
Procurement decisions for lead optimization libraries should account for lipophilicity differences because even small ΔlogP shifts can affect off-target binding, solubility, and metabolic clearance in systematic SAR exploration.
- [1] Guidechem. Ethyl 3-amino-2-bromopyridine-4-carboxylate (CAS 1379370-34-9). Physicochemical properties: XLogP3-AA = 2.0, TPSA = 65.2 Ų. https://m.guidechem.com/dict/detail-3694200.html View Source
